2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of controlled potential electrolysis can be scaled up for industrial applications. The use of non-hazardous reagents and room temperature conditions makes this method environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using electrochemical methods.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Lithium perchlorate in acetonitrile.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial and antifungal properties.
Pharmaceuticals: It is being studied for its potential use as an antibacterial agent, particularly against drug-resistant bacteria.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell . The dichlorophenyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial activity.
Thiazole: Exhibits diverse biological activities, including antimicrobial and antifungal properties.
Pyrazole: Another heterocyclic compound with significant biological activity.
Uniqueness
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of a triazole ring with a dichlorophenyl group, which enhances its antimicrobial properties and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H15Cl2N5OS |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-11-6-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
USFHQABXZJMURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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